2-Methoxy-5-(pentafluorosulfur)benzonitrile

Descripción general

Descripción

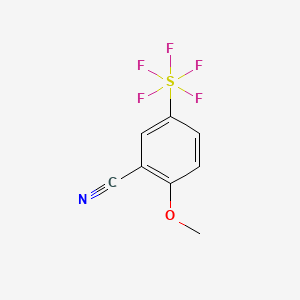

2-Methoxy-5-(pentafluorosulfur)benzonitrile is a chemical compound with the molecular formula C8H6F5NOS and a molecular weight of 259.2 g/mol It is characterized by the presence of a methoxy group, a pentafluorosulfur group, and a benzonitrile moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method is through the reaction of 2-methoxybenzonitrile with a pentafluorosulfur reagent under controlled conditions . The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for 2-Methoxy-5-(pentafluorosulfur)benzonitrile are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.

Análisis De Reacciones Químicas

Synthetic Routes and Functionalization

The compound’s synthesis likely involves multi-step halogenation, substitution, and coupling reactions. Key pathways include:

Methoxy Group Stability

The methoxy group at the 2-position is resistant to nucleophilic substitution but may undergo demethylation under strong acidic conditions (e.g., HBr/AcOH) .

Nitrile Reactivity

The nitrile group participates in:

-

Hydrolysis to carboxylic acids under acidic or basic conditions :

-

Knoevenagel Condensation with active methylene compounds (e.g., cyanoacetic acid) to form conjugated systems .

Electrophilic Aromatic Substitution

The SF₅ group deactivates the ring, directing electrophiles to meta positions relative to itself. The methoxy group directs ortho/para substitution, leading to regioselective outcomes .

Example: Nitration occurs predominantly at the 4-position (meta to SF₅, para to OMe):

Cross-Coupling Reactions

The nitrile and SF₅ groups enhance the compound’s utility in Pd-catalyzed couplings :

Stability and Challenges

-

Thermal Stability : Decomposes above 200°C due to SF₅ group lability .

-

Solvent Effects : SF₅ enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) .

Industrial Scalability

Methods from patents suggest optimized conditions for large-scale synthesis :

-

Bromination : Use NBS in CCl₄ (60–90°C, 3–5 h).

-

Hydrolysis : Ethanol/water with NaHCO₃ (60–70°C, 1 h).

Aplicaciones Científicas De Investigación

2-Methoxy-5-(pentafluorosulfur)benzonitrile has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mecanismo De Acción

The mechanism of action of 2-Methoxy-5-(pentafluorosulfur)benzonitrile involves its interaction with specific molecular targets. The pentafluorosulfur group can form strong interactions with electron-rich sites in biological molecules, potentially inhibiting enzyme activity or altering protein function. The methoxy group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity .

Comparación Con Compuestos Similares

Similar Compounds

2-Fluoro-5-methoxybenzonitrile: Similar structure but with a fluorine atom instead of the pentafluorosulfur group.

2-Mercapto-5-methoxybenzimidazole: Contains a mercapto group and is used in different applications.

Uniqueness

2-Methoxy-5-(pentafluorosulfur)benzonitrile is unique due to the presence of the pentafluorosulfur group, which imparts distinct chemical properties such as increased electron-withdrawing capability and potential for strong interactions with biological targets. This makes it a valuable compound for specialized applications in research and industry.

Actividad Biológica

2-Methoxy-5-(pentafluorosulfur)benzonitrile is a compound that incorporates the pentafluorosulfur group, which has garnered significant interest in the fields of chemistry and biology due to its unique properties. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential applications in medicine and agriculture.

The compound has the following chemical structure:

- Chemical Formula : C₉H₈F₅NOS

- CAS Number : 1240256-84-1

The presence of the pentafluorosulfur group (-SF₅) contributes to its stability and reactivity, making it an attractive candidate for various biological applications.

Synthesis

Recent advancements in synthetic methodologies have facilitated the incorporation of the SF₅ group into organic molecules. The synthesis of this compound typically involves:

- Starting Materials : Utilizing commercially available precursors such as 2-methoxybenzonitrile.

- Reagents : Employing fluorination agents capable of introducing the SF₅ group.

- Conditions : Optimizing reaction conditions to maximize yield and purity.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. Research indicates that compounds containing the pentafluorosulfur moiety can exhibit:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, thereby altering cellular processes.

- Receptor Modulation : It may act as a modulator for various receptors, influencing signal transduction pathways.

Antimicrobial Activity

Studies have demonstrated that compounds with similar structures to this compound possess antimicrobial properties. The pentafluorosulfur group enhances lipophilicity, potentially improving membrane permeability and leading to increased efficacy against bacterial strains.

Anticancer Potential

Research into fluorinated compounds has revealed promising anticancer activity. The mechanism often involves the induction of apoptosis in cancer cells through:

- Cell Cycle Arrest : Compounds may interfere with cell cycle progression.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, triggering cell death.

Case Studies

- Insecticidal Activity : A study on SF₅-containing compounds indicated significant insecticidal properties against larvae of Plutella xylostella. The compound exhibited high potency at low concentrations, suggesting potential use in agricultural pest control .

- Antimicrobial Studies : In vitro assays have shown that similar compounds can effectively inhibit the growth of Gram-positive and Gram-negative bacteria, demonstrating broad-spectrum antimicrobial activity .

Data Tables

Propiedades

IUPAC Name |

2-methoxy-5-(pentafluoro-λ6-sulfanyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F5NOS/c1-15-8-3-2-7(4-6(8)5-14)16(9,10,11,12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJEIIZOKLWCTDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(F)(F)(F)(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001217583 | |

| Record name | (OC-6-21)-(3-Cyano-4-methoxyphenyl)pentafluorosulfur | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001217583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1240256-84-1 | |

| Record name | (OC-6-21)-(3-Cyano-4-methoxyphenyl)pentafluorosulfur | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1240256-84-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (OC-6-21)-(3-Cyano-4-methoxyphenyl)pentafluorosulfur | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001217583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.